

Application Notes and Protocols for MAP4343

Clinical Trial Methodologies

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Compound of Interest

Compound Name: MAP4343-d4

Cat. No.: B12408120

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for preclinical and clinical evaluation of MAP4343, a novel therapeutic candidate. The information is intended to guide the design and implementation of future studies for researchers, scientists, and drug development professionals.

Introduction

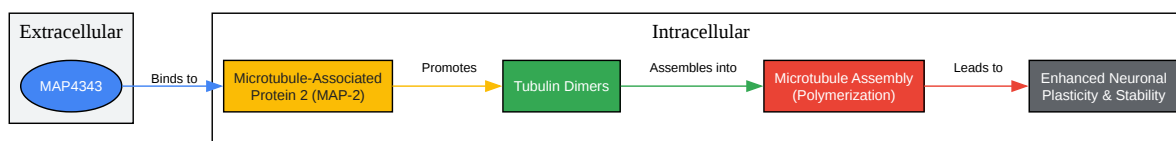
MAP4343 (3 β -methoxypregnenolone) is a synthetic analog of the neurosteroid pregnenolone. It represents a novel class of potential therapeutics with a unique mechanism of action centered on the modulation of microtubule dynamics.^{[1][2][3]} Preclinical studies have demonstrated its potential efficacy in treating depressive disorders and alcohol use disorder (AUD), positioning it as a promising candidate for clinical development.^{[4][5][6]}

Mechanism of Action

MAP4343's primary mechanism of action involves binding to Microtubule-Associated Protein 2 (MAP-2), a protein crucial for neuronal plasticity and stability.^{[1][2][3]} This interaction enhances MAP-2's ability to promote the assembly of tubulin into microtubules.^{[2][3]} This modulation of

microtubule dynamics is thought to underlie its therapeutic effects by potentially restoring neuronal structure and function disrupted in neuropsychiatric disorders.[1][4]

Signaling Pathway



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Caption: Proposed signaling pathway of MAP4343.

Preclinical Evaluation

Animal Models

Depressive Disorders:

- **Forced Swimming Test (FST):** A widely used rodent model to screen for antidepressant efficacy. MAP4343 has been shown to decrease immobility time in this test, which is indicative of an antidepressant-like effect.[1][2][3]
- **Isolation-Rearing Model:** This model in rats induces "depressive-like" behaviors. MAP4343 demonstrated a more rapid and sustained recovery of these behaviors compared to the selective serotonin reuptake inhibitor (SSRI) fluoxetine.[1][2][3]
- **Chronic Psychosocial Stress Model:** In tree shrews, a model with translational relevance to human depression, MAP4343 prevented stress-induced behavioral and physiological changes.

Alcohol Use Disorder (AUD):

- **Intermittent Ethanol Vapor Exposure Model:** This mouse model induces a state of alcohol dependency, leading to escalated alcohol consumption. Chronic administration of MAP4343

was found to reverse excessive alcohol intake in these animals.[5]

Preclinical Efficacy Data

Model	Compound	Dose	Key Finding	Reference
Forced Swimming Test (Rat)	MAP4343	4-10 mg/kg (s.c.)	Dose-dependent decrease in immobility time.	[7]
Forced Swimming Test (Rat)	Fluoxetine	10 mg/kg (s.c.)	Increased swimming time.	[7]
Isolation-Rearing (Rat)	MAP4343	10 mg/kg/day (s.c.)	More rapid and persistent recovery of depressive-like behaviors vs. Fluoxetine.	[1][2]
Isolation-Rearing (Rat)	Fluoxetine	10 mg/kg/day (s.c.)	Slower onset of action compared to MAP4343.	[1][2]
Alcohol Dependence (Mouse)	MAP4343	Escalating doses (up to 30 mg/kg)	Reversed excessive alcohol intake after several weeks of treatment.	[5]

Experimental Protocols

Protocol 1: Forced Swimming Test (FST) in Rats

- Animals: Male Sprague-Dawley rats.
- Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 30 cm.

- Procedure:
 - Pre-test session: On day 1, rats are placed in the cylinder for a 15-minute habituation session.
 - Drug Administration: MAP4343, a reference antidepressant (e.g., fluoxetine), or vehicle is administered subcutaneously (s.c.) at three time points: 24 hours, 5 hours, and 1 hour before the test session.[1]
 - Test session: On day 2, rats are placed in the cylinder for a 5-minute test session. The duration of immobility (making only movements necessary to keep the head above water) is recorded.
- Endpoint: A significant decrease in immobility time is indicative of antidepressant activity.

Protocol 2: Western Blot for α -Tubulin Isoforms

- Sample Preparation: Following behavioral testing, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex, amygdala) are dissected.[1]
- Protein Extraction: Brain tissues are homogenized in lysis buffer, and protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Membranes are blocked to prevent non-specific antibody binding.
 - Membranes are incubated with primary antibodies specific for different α -tubulin isoforms (e.g., tyrosinated α -tubulin, acetylated α -tubulin).
 - After washing, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Quantification:** Band intensities are quantified using densitometry software. The ratio of different α -tubulin isoforms is calculated as an index of microtubule dynamics.

Clinical Trial Methodologies

Based on publicly available information, MAP4343 has been investigated in Phase 2 clinical trials for both treatment-resistant depression and alcohol use disorder.

Phase 2 Study in Treatment-Resistant Depression (RESIST - NCT03870776)

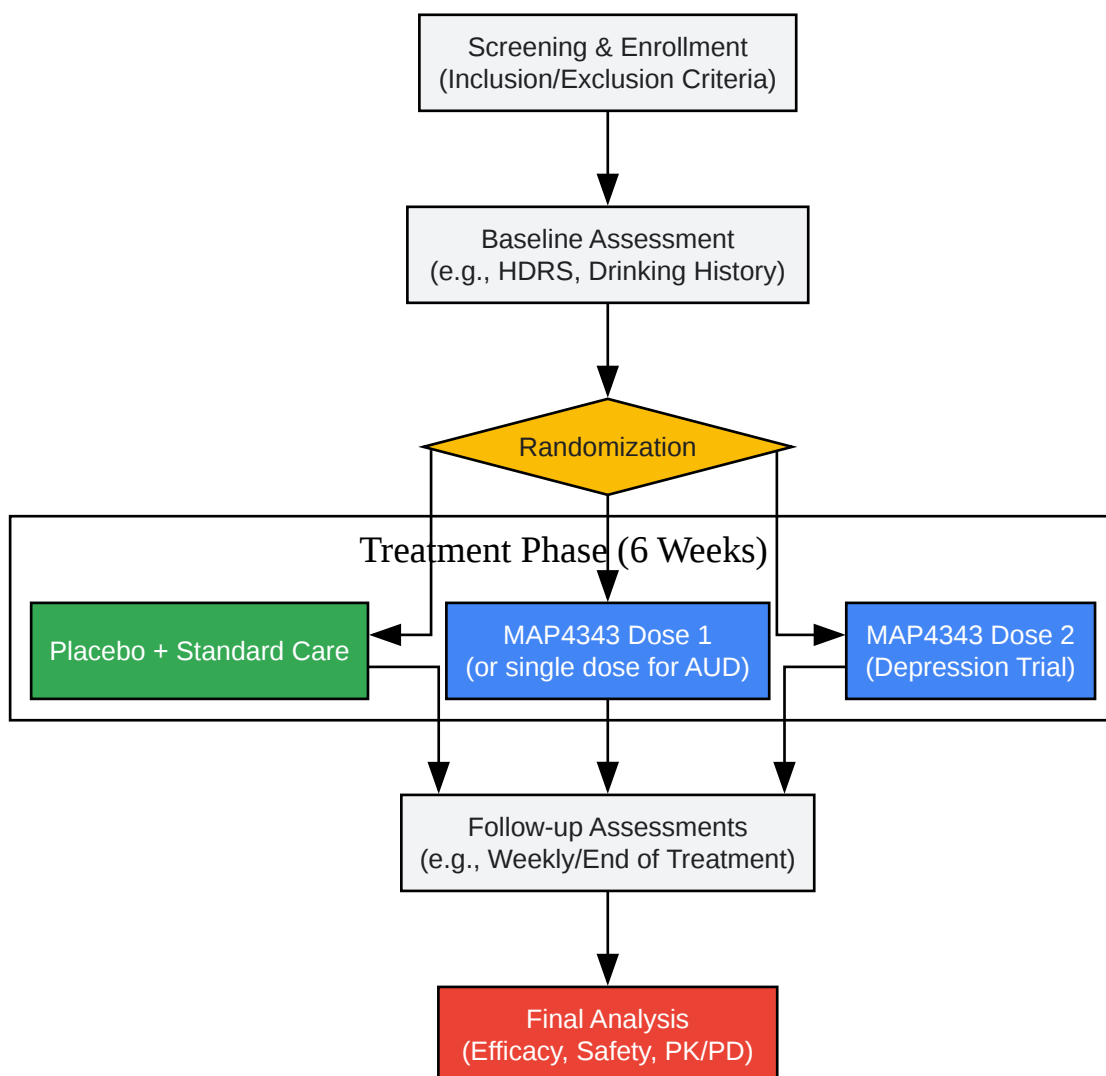
- **Study Design:** A double-blind, placebo-controlled, randomized Phase 2 trial.^[3]
- **Patient Population:** 110 adults (18-65 years old) with a diagnosis of major depressive disorder who have not responded to at least two previous antidepressant treatments.^[3]
- **Treatment Arms:**^[3]
 - Placebo + standard antidepressant treatment (add-on) for 42 days.
 - MAP4343 (Dose 1) + standard antidepressant treatment (add-on) for 42 days.
 - MAP4343 (Dose 2) + standard antidepressant treatment (add-on) for 42 days.
- **Primary Outcome Measure:** Change in the Hamilton Depression Rating Scale (HDRS) score from baseline to day 43.^[3]
- **Secondary Outcome Measures:** Pharmacokinetics (PK), pharmacodynamics (PD), and safety parameters.^[3]

Phase 2 Proof-of-Concept Study in Alcohol Use Disorder (NCT04157114)

- **Study Design:** A single-site, randomized, double-blind, placebo-controlled, proof-of-concept (POC) study.^[8]

- Patient Population: Adults (18-65 years old) meeting the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria for moderate to severe Alcohol Use Disorder. [8]
- Treatment Protocol: 6 weeks of treatment with MAP4343 or placebo, in conjunction with manual-guided counseling. This is followed by a 1-month post-treatment follow-up.[8]
- Key Inclusion Criteria: Diagnosis of moderate or severe AUD.[8]
- Key Exclusion Criteria: Presence of other major Axis I disorders, positive urine drug screen for substances of abuse (other than cannabis in some cases), and recent treatment with drugs that could influence the study outcome (e.g., naltrexone, acamprostate).[8]

Clinical Study Workflow



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Caption: Generalized workflow for Phase 2 clinical trials of MAP4343.

Conclusion

MAP4343 presents a novel and promising therapeutic approach for depressive disorders and alcohol use disorder. The methodologies outlined in these application notes, from preclinical models to the design of Phase 2 clinical trials, provide a framework for its continued investigation. Future studies should aim to further elucidate its mechanism of action and confirm its efficacy and safety in larger patient populations.

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